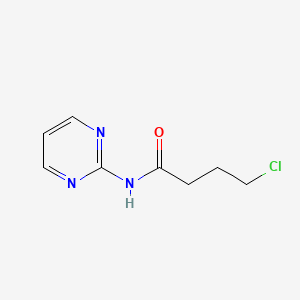

4-chloro-N-(pyrimidin-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(pyrimidin-2-yl)butanamide (4-CNPBA) is a small molecule that has recently been gaining attention due to its potential applications in various areas of scientific research. 4-CNPBA is a synthetic compound that can be easily synthesized in the laboratory and has been used in a variety of studies related to biochemistry and physiology. The aim of

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

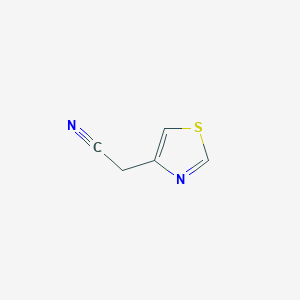

4-chloro-N-(pyrimidin-2-yl)butanamide serves as a versatile precursor in the synthesis of various heterocyclic compounds, including pyrazoles, thiophenes, thiazoles, and 1,3,4-thiadiazoles. These compounds, featuring a pendant pyrimidine ring, have been evaluated for antimicrobial activities, showing moderate effectiveness against selected microbial strains (Farag, Kheder, & Mabkhot, 2009).

Antimicrobial and Insecticidal Evaluation

The compound has been involved in the development of new heterocycles with potential antimicrobial activities. For example, its derivatives have been tested against Pseudococcidae insects for insecticidal activity and selected microorganisms for antibacterial potential, indicating its utility in creating agents for controlling pests and pathogens (Deohate & Palaspagar, 2020).

Role in Organic Synthesis

Its role extends beyond bioactive molecule synthesis to its utility in organic synthesis methodologies. The compound is a key starting material for synthesizing various N-substituted derivatives, showcasing the synthetic versatility of pyrimidine-based compounds in constructing complex molecules with potential biological activities (Harb, Hussein, & Mousa, 2006).

Anticonvulsant Activity

Hybrid molecules derived from 4-chloro-N-(pyrimidin-2-yl)butanamide, combining fragments of known antiepileptic drugs, have shown promising anticonvulsant activities. These findings highlight its potential in the development of new therapeutic agents for epilepsy treatment (Kamiński et al., 2015).

Structural and Computational Studies

The structural and computational analyses of derivatives highlight their potential in drug discovery. For instance, novel indole-based scaffolds with N-(substituted-phenyl)butanamides, synthesized from the compound, have shown potent urease inhibitory activity, demonstrating the compound’s role in the synthesis of enzyme inhibitors (Nazir et al., 2018).

Propriétés

IUPAC Name |

4-chloro-N-pyrimidin-2-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-4-1-3-7(13)12-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAPCCZHAICKIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377198 |

Source

|

| Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(pyrimidin-2-yl)butanamide | |

CAS RN |

27179-31-3 |

Source

|

| Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)